N-(Isocyanoacetyl)glycylglycylglycine
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Overview
Description
N-(Isocyanoacetyl)glycylglycylglycine is a synthetic compound that belongs to the class of peptides It is composed of glycine residues and an isocyanoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isocyanoacetyl)glycylglycylglycine typically involves the cyanoacetylation of amines. One common method is the reaction of glycine residues with isocyanoacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other functional groups to form the desired peptide sequence. The process involves repeated cycles of deprotection and coupling reactions, followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(Isocyanoacetyl)glycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates.
Reduction: Reduction of the isocyano group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Isocyanoacetyl)glycylglycylglycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of N-(Isocyanoacetyl)glycylglycylglycine involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
Glycylglycylglycine: A tripeptide composed of three glycine residues.
N-(Cyanoacetyl)glycylglycylglycine: A similar compound with a cyanoacetyl group instead of an isocyanoacetyl group.
Uniqueness
N-(Isocyanoacetyl)glycylglycylglycine is unique due to the presence of the isocyanoacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
830358-95-7 |
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Molecular Formula |
C9H12N4O5 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-isocyanoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C9H12N4O5/c1-10-2-6(14)11-3-7(15)12-4-8(16)13-5-9(17)18/h2-5H2,(H,11,14)(H,12,15)(H,13,16)(H,17,18) |
InChI Key |
XRWREJNQJVSIJH-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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